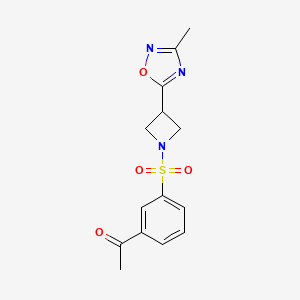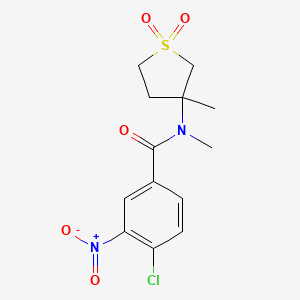![molecular formula C15H16N2OS B2930707 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 312750-80-4](/img/structure/B2930707.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of 4,5,6,7-tetrahydrobenzo[d]thiazol derivatives . These compounds have been studied for their potential biological activities, including their role as inhibitors of certain enzymes .
Synthesis Analysis
The synthesis of such compounds involves various chemical reactions. For instance, one method involves the reaction of different amines with methyl cyanoacetate . Another method involves the reaction of a compound with phenyl isothiocyanate and triethylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of these compounds can be deduced from their spectroscopic data . For example, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule and their environment .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can react with succinic anhydride and DMF-DMA to form different derivatives . They can also react with other compounds to form new structures .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined from various analyses. For example, the melting point can be determined from thermal analysis . The IR spectrum can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Potential Biological Agent Synthesis
The compound has been utilized in the synthesis of novel azo ligands which are then used to create metal complexes with potential biological activities . These complexes have been studied for their antioxidant properties and anticancer activities, showing promise in the development of new therapeutic agents.
Anticancer Activity
Derivatives of benzothiazole, the core structure of the compound , have been investigated for their anticancer properties . These studies are crucial as they contribute to the discovery of new drugs and treatments for various types of cancer.
Biological Activities of Thiazoles
Thiazoles, which form part of the compound’s structure, are known for their diverse biological activities. They have been used in the design of compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . This makes the compound a valuable starting point for the development of a wide range of pharmaceutical applications.
Coordination Chemistry
The compound’s benzothiazole moiety has been shown to act as a chelating agent, playing a significant role in coordination chemistry . This is important for the synthesis of various metal complexes that can have enhanced biological or catalytic activities.
Chemical Modifier in Polymer Modification
Related compounds have been used as chemical modifiers in the modification of polymers, such as polystyrene, to enhance their thermal stability . This application is vital for improving the material properties of polymers for industrial use.
Synthesis of Cyclic Diimides
The compound has been involved in reactions to synthesize cyclic diimides . These compounds have applications in various fields, including the development of new materials with specific electrical or mechanical properties.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in various cellular processes, including cell growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .
Mode of Action
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide interacts with the c-Met receptor, inhibiting its tyrosine kinase activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival. As a result, the compound can effectively suppress the growth of cancer cells .
Biochemical Pathways
By inhibiting the c-Met receptor, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and migration . The inhibition of these pathways leads to the suppression of cancer cell proliferation and survival .
Pharmacokinetics
In silico studies suggest that some derivatives of this compound have drug-like characteristics
Result of Action
The inhibition of the c-Met receptor by N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide results in the suppression of cancer cell proliferation and survival . This can lead to the shrinkage of tumors and potentially improve the prognosis of patients with cancers that overexpress the c-Met receptor .
Propriétés
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCDGDYAQHIVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)


![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)
![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate](/img/structure/B2930643.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)